molecular formula C15H12BrFN2O2S B2882341 1-(5-bromofuran-2-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851865-43-5

1-(5-bromofuran-2-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2882341
CAS No.: 851865-43-5
M. Wt: 383.24
InChI Key: FNQRLYYVOWZEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromofuran-2-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic small molecule featuring a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound contains a 4,5-dihydro-1H-imidazole (imidazoline) core, a privileged structure in the design of biologically active molecules. Its structure is further elaborated with a 5-bromofuran-2-carbonyl group and a (3-fluorobenzyl)sulfanyl substituent, which are common in compounds investigated for their receptor-binding properties and potential as enzyme inhibitors. Research into similar imidazole and dihydroimidazole derivatives has shown promise in various therapeutic areas, including oncology and immunology, often acting through mechanisms such as protein kinase inhibition or receptor modulation . The bromofuran and fluorophenyl motifs are known to contribute to molecular recognition and metabolic stability, making this compound a valuable intermediate or core structure for developing novel pharmacological probes. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN2O2S/c16-13-5-4-12(21-13)14(20)19-7-6-18-15(19)22-9-10-2-1-3-11(17)8-10/h1-5,8H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQRLYYVOWZEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-bromofuran-2-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a brominated furan moiety, an imidazole ring, and a sulfur-containing side chain, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H12BrFN2O2SC_{15}H_{12}BrFN_2O_2S, with a molecular weight of approximately 383.24 g/mol. The structure includes:

  • A brominated furan ring, which is known for its reactivity and potential biological activity.
  • An imidazole ring, commonly associated with various pharmacological effects.
  • A sulfur-containing side chain , which may enhance the compound's interactions with biological targets.

Biological Activity

Research into the biological activity of this compound has indicated several promising areas:

Antitumor Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing imidazole rings have shown effectiveness against various cancer cell lines. Specific assays have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against lung cancer cell lines such as A549 and HCC827, indicating strong cytotoxic effects .

CompoundCell LineIC50 (µM)
Compound AA5492.12 ± 0.21
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3580.85 ± 0.05

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity as well. Similar compounds have been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy. For example, derivatives have been evaluated using broth microdilution methods, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action for this class of compounds involves:

  • DNA Binding : Many imidazole derivatives interact with DNA, inhibiting DNA-dependent enzymes and disrupting cellular processes essential for cancer cell proliferation.
  • Enzyme Inhibition : The presence of the sulfur atom may facilitate interactions with specific enzymes involved in metabolic pathways.

Case Studies

  • Case Study on Antitumor Activity : A study conducted on a series of imidazole derivatives including the target compound showed that modifications to the imidazole ring significantly influenced cytotoxicity profiles across different cancer cell lines. The results highlighted the importance of substituent groups in enhancing biological activity .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of related compounds in vitro against a panel of bacterial strains. The findings suggested that certain structural modifications could lead to improved potency and selectivity against pathogenic bacteria .

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Related Compounds

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound C₁₅H₁₂BrFN₂O₂S 383.24 5-Bromofuran-2-carbonyl, 3-fluorobenzylthio, 4,5-dihydroimidazole
2-[2-(5-Bromothiophen-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol C₂₇H₂₂BrN₂OS 509.45 5-Bromothiophen-2-yl, diphenylimidazole, chiral phenylpropanol
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole C₁₆H₁₃Cl₂N₂O₂S₂ 415.32 Benzenesulfonyl, 3,4-dichlorobenzylthio, 4,5-dihydroimidazole
2-(3-Fluorophenyl)-1H-benzo[d]imidazole C₁₃H₉FN₂ 228.23 3-Fluorophenyl, unsubstituted benzoimidazole
PF-03491165 (fluorophenyl imidazole derivative) C₂₇H₂₉F₂N₃O₅ 513.53 Cyclopropyl, 4-fluorophenyl, 3-fluorobenzylcarbamoyl, dihydroxyheptanoic acid

Key Observations :

  • Halogenation Patterns : The target compound incorporates bromine (furyl) and fluorine (benzyl), whereas analogs like use chlorine , and employs multiple fluorines. Bromine’s larger atomic radius may enhance lipophilicity compared to fluorine or chlorine.
  • Core Heterocycles : While the target uses a 4,5-dihydroimidazole core, and feature fully aromatic imidazole or benzoimidazole systems, which could alter π-stacking interactions in biological targets.
  • Substituent Diversity : The 3-fluorobenzylthio group in the target compound distinguishes it from ’s dichlorobenzylthio and ’s thiophene substituents. Thioether linkages (C–S–C) are common, but electronic effects vary with attached aryl groups.

Key Observations :

  • Multicomponent reactions (e.g., ) offer efficiency for complex imidazoles, whereas stepwise substitutions (e.g., ) allow precise control over regiochemistry.

Table 3: Comparative Properties

Compound Calculated logP* Aqueous Solubility (Predicted) Reported Biological Activity Reference
Target Compound ~3.1 (high) Low (bromine, thioether) Not reported in evidence.
Compound in ~4.2 (very high) Very low (bulky aryl groups) Potential chiral ligand or antimicrobial agent.
Compound in ~2.8 (moderate) Moderate (polar heptanoic acid) Investigated as a chemotherapeutic agent (unspecified).
Compound in ~2.5 (moderate) Moderate (sulfonyl group) Antitumor activity against unspecified cell lines.

*logP estimated using fragment-based methods.

Key Observations :

  • The target compound’s bromine and thioether groups likely increase lipophilicity (logP ~3.1), favoring membrane permeability but reducing aqueous solubility.

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity?

The compound contains a 4,5-dihydroimidazole core with a 5-bromofuran-2-carbonyl group at position 1 and a 3-fluorobenzylsulfanyl moiety at position 2. The bromofuran group introduces steric bulk and electron-withdrawing effects, while the fluorophenyl group enhances lipophilicity and metabolic stability. The dihydroimidazole ring allows for hydrogen bonding and π-π stacking interactions, critical for biological targeting .

Q. What synthetic methodologies are recommended for preparing this compound?

Synthesis typically involves multi-step reactions:

Imidazole core formation : Condensation of 4,5-dihydroimidazole precursors with activating agents (e.g., coupling reagents).

Functionalization :

  • Acylation with 5-bromofuran-2-carboxylic acid derivatives.
  • Thioether formation via nucleophilic substitution using 3-fluorobenzyl mercaptan.
    Reference methods for analogous compounds use controlled temperature (0–5°C) and inert atmospheres to prevent oxidation of sulfanyl groups .

Q. How can the purity and structure of this compound be validated?

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm substituent integration and coupling patterns (e.g., dihydroimidazole protons at δ 3.2–4.1 ppm).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} indicate carbonyl stretching; C-S bonds appear at ~650 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS validates the molecular formula (C15_{15}H12_{12}BrFN2_2O2_2S, m/z 383.235) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

X-ray crystallography using SHELXL for refinement and ORTEP-III for visualization is critical. For example:

  • Bond lengths : C-N (1.33 Å) and C-S (1.82 Å) in analogous imidazole derivatives confirm expected hybridization states.
  • Torsional angles : Fluorophenyl substituents often exhibit dihedral angles <30° due to steric hindrance from the bromofuran group .

Q. What computational strategies predict bioactivity based on substituent effects?

  • DFT calculations : Optimize geometry and compute electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions.
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) using fluorophenyl’s hydrophobic interactions and bromofuran’s halogen bonding .

Q. How do electronic effects of substituents impact stability and reactivity?

  • Bromine (Br) : Withdraws electrons via inductive effects, stabilizing the carbonyl group but increasing susceptibility to nucleophilic attack.
  • Fluorine (F) : Enhances metabolic stability by reducing CYP450-mediated oxidation.
    Experimental validation via Hammett plots or kinetic studies is recommended to quantify these effects .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

  • Case study : Discrepancies in dihedral angles between NMR (solution state) and XRD (solid state) can arise from crystal packing forces. Use variable-temperature NMR to assess conformational flexibility .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Analogous Compounds

ParameterValue (Example)Source
C-N bond length1.33 Å
C-S bond length1.82 Å
Dihedral angle (Ph-F)22.5°

Q. Table 2. Common Spectral Signatures

TechniqueKey PeaksFunctional Group
1H^1 \text{H} NMRδ 3.2–4.1 (m, 4H, dihydroimidazole)CH2_2 in ring
IR1700 cm1^{-1}Carbonyl (C=O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.